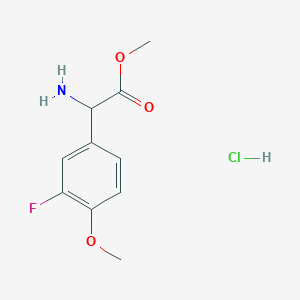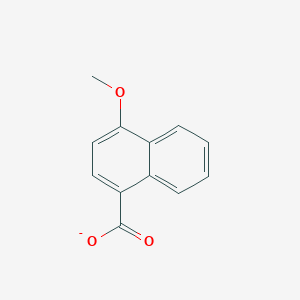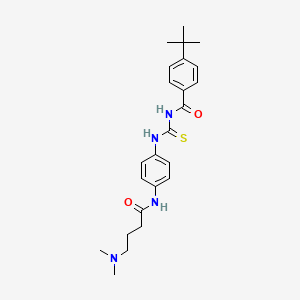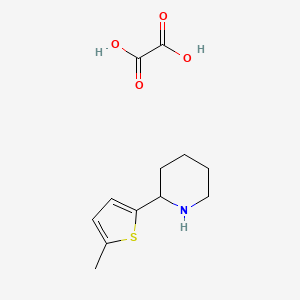
(S)-T-GNA phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-T-GNA phosphoramidite is a specialized compound used in the synthesis of oligonucleotides, which are short sequences of nucleic acids. This compound is a derivative of nucleosides and plays a crucial role in the chemical synthesis of DNA and RNA. The phosphoramidite method, introduced by Marvin Caruthers in 1981, has become the gold standard for oligonucleotide synthesis due to its efficiency and reliability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (S)-T-GNA phosphoramidite typically involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The process can be summarized in the following steps:
Protection of the Nucleoside: The nucleoside is protected to prevent undesired side reactions.
Phosphitylation: The protected nucleoside is treated with phosphorodiamidite in the presence of a weak acid to form the phosphoramidite.
Purification: The resulting phosphoramidite is purified using column chromatography on silica gel.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often automated to ensure high yields and purity. Automated oligonucleotide synthesizers use phosphoramidites as building blocks to produce nucleotide chains. The process involves sequential chemical reactions, including deprotection, coupling, capping, and oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-T-GNA phosphoramidite undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the NR2 moiety is replaced by an incoming nucleophile.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are oligonucleotides with phosphate linkages, which are essential for the synthesis of DNA and RNA sequences .
Applications De Recherche Scientifique
(S)-T-GNA phosphoramidite has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (S)-T-GNA phosphoramidite involves the activation and coupling of the phosphoramidite to the 5’-hydroxyl group of an oligonucleotide. The process begins with the protonation of the trivalent phosphorus, followed by the displacement of the N,N-diisopropylamine by tetrazolide. The intermediate then reacts with the 5’-hydroxyl group to form the phosphite triester product . This mechanism ensures the efficient synthesis of oligonucleotides with high fidelity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nucleoside Phosphoramidites: These are derivatives of natural or synthetic nucleosides used in the synthesis of oligonucleotides.
H-Phosphonates: Another class of compounds used in the chemical synthesis of DNA and RNA.
Uniqueness
(S)-T-GNA phosphoramidite is unique due to its high reactivity and efficiency in oligonucleotide synthesis. It offers advantages such as higher yield and purity compared to other methods like the H-phosphonate approach .
Propriétés
Formule moléculaire |
C38H47N4O7P |
|---|---|
Poids moléculaire |
702.8 g/mol |
Nom IUPAC |
3-[[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H47N4O7P/c1-27(2)42(28(3)4)50(48-23-11-22-39)49-35(25-41-24-29(5)36(43)40-37(41)44)26-47-38(30-12-9-8-10-13-30,31-14-18-33(45-6)19-15-31)32-16-20-34(46-7)21-17-32/h8-10,12-21,24,27-28,35H,11,23,25-26H2,1-7H3,(H,40,43,44)/t35-,50?/m0/s1 |
Clé InChI |
RIVAXSKTYGDAOA-NMIPJSAASA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)C[C@@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


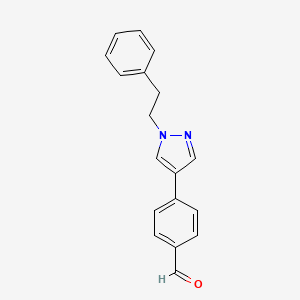

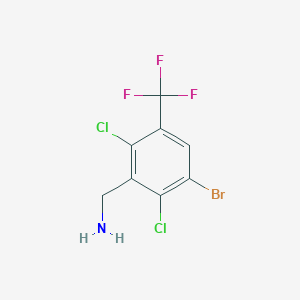
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)


![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)
